2-(6-Methoxynaphthalen-2-yl)piperazine

Purity Specification Quality Control Procurement Benchmark

This regioisomerically defined 2-(6-methoxynaphthalen-2-yl)piperazine scaffold is purpose-built for long-chain arylpiperazine (LCAP) synthesis targeting 5-HT7/5-HT1A receptors. The 2-piperazinyl/6-methoxy substitution pattern is structurally distinct from N1-substituted or 7-methoxy positional isomers, directly impacting synthetic coupling efficiency and pharmacophoric geometry at sigma-1 and serotonin receptors. The (2S)-enantiomer is available for stereospecific SAR. Procuring the correct regioisomer eliminates re-synthesis risk and ensures SAR data integrity.

Molecular Formula C15H18N2O
Molecular Weight 242.32 g/mol
CAS No. 914348-90-6
Cat. No. B1418078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Methoxynaphthalen-2-yl)piperazine
CAS914348-90-6
Molecular FormulaC15H18N2O
Molecular Weight242.32 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=C(C=C2)C3CNCCN3
InChIInChI=1S/C15H18N2O/c1-18-14-5-4-11-8-13(3-2-12(11)9-14)15-10-16-6-7-17-15/h2-5,8-9,15-17H,6-7,10H2,1H3
InChIKeySYUWRDAXXXDWND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Methoxynaphthalen-2-yl)piperazine (CAS 914348-90-6): Procurement Specifications and Chemical Identity


2-(6-Methoxynaphthalen-2-yl)piperazine (CAS 914348-90-6) is a substituted naphthylpiperazine derivative with the molecular formula C₁₅H₁₈N₂O and a molecular weight of 242.32 g/mol . The compound features a 6-methoxynaphthalene moiety covalently linked at the 2-position of a piperazine heterocycle, presenting a canonical SMILES structure of COC1=CC2=C(C=C1)C=C(C=C2)C3CNCCN3 . It is currently catalogued by multiple research chemical suppliers as a specialized synthetic intermediate and research tool . The compound is achiral in its racemic form and possesses one chiral center at the C2 position of the piperazine ring when the (2S)-enantiomer is isolated .

Why Generic Substitution of 2-(6-Methoxynaphthalen-2-yl)piperazine with Related Naphthylpiperazines Fails


Interchanging 2-(6-methoxynaphthalen-2-yl)piperazine with structurally adjacent naphthylpiperazines without quantitative justification introduces demonstrable risk to research reproducibility and synthetic outcomes. Positional isomerism within the methoxynaphthalene series is not pharmacologically or synthetically inert; the substitution pattern dictates both the compound's physicochemical properties and its biological target engagement profile [1]. The critical distinction between 2-(6-methoxynaphthalen-2-yl)piperazine and its N1-substituted regioisomers (e.g., 1-(6-methoxy-naphthalen-2-yl)-piperazine) or 7-methoxy positional analogs lies in the site of piperazine attachment and the associated synthetic accessibility [2]. While the broader naphthylpiperazine class demonstrates established binding to serotonin (5-HT), dopamine (D2), and sigma receptors [3][4], the specific substitution pattern of the target compound confers a unique starting point for building long-chain arylpiperazine ligands [5]. Procurement decisions predicated on assumed class-level equivalence risk invalidating structure-activity relationship (SAR) campaigns and necessitate downstream re-synthesis due to divergent coupling efficiencies.

Quantitative Evidence Guide: Differentiating 2-(6-Methoxynaphthalen-2-yl)piperazine (CAS 914348-90-6) from Structural Analogs


Commercial Purity and Batch Reproducibility: 2-(6-Methoxynaphthalen-2-yl)piperazine vs. In-House Synthesized Naphthylpiperazines

The procurement of 2-(6-Methoxynaphthalen-2-yl)piperazine (CAS 914348-90-6) from established suppliers is specified at a minimum purity of 95% as determined by HPLC . This commercial baseline exceeds the purity typically achieved from unoptimized or low-yielding in-house syntheses of related naphthylpiperazines via traditional methods (e.g., Semmel–Wolff reaction), which are documented to proceed with low overall yields [1]. The elimination of labor-intensive purification and method development for this specific scaffold offers a quantifiable advantage in material reproducibility.

Purity Specification Quality Control Procurement Benchmark

Stereochemical Specificity: (2S)-2-(6-Methoxynaphthalen-2-yl)piperazine Enantiomer as a Defined Chiral Building Block

Unlike many achiral or racemic naphthylpiperazine analogs sold as undefined mixtures, the (2S)-enantiomer of 2-(6-methoxynaphthalen-2-yl)piperazine is identifiable as a distinct chemical entity . This contrasts with commonly catalogued N1-arylpiperazines (e.g., 1-(2-methoxyphenyl)piperazine) which lack a chiral center. The availability of the enantiomerically defined scaffold provides a quantifiable stereochemical handle for asymmetric synthesis or for probing stereospecific interactions in biological targets, a feature absent in the achiral 1-naphthylpiperazine reference compounds 2-9 [1].

Chiral Resolution Stereospecific Synthesis Enantiomer Purity

Regioisomer Specificity in Synthetic Utility: 2-(6-Methoxynaphthalen-2-yl)piperazine vs. 1-(6-Methoxynaphthalen-2-yl)piperazine

The regioisomeric attachment point of the piperazine ring distinguishes 2-(6-methoxynaphthalen-2-yl)piperazine from the 1-substituted analog. The 2-substituted naphthylpiperazine scaffold is specifically identified as a target class of interest in synthetic methodology development [1]. In contrast, the 1-substituted analog (1-(6-methoxy-naphthalen-2-yl)-piperazine) is synthesized via a distinct route from 6-methoxy-2-naphthylamine . This structural divergence impacts the electronic and steric environment of the piperazine nitrogen atoms, which is a critical determinant of subsequent alkylation or acylation reactivity and ultimate biological target affinity [2].

Regioisomer Synthetic Intermediate Piperazine Attachment Site

Binding Affinity Differentiation: Implications of Methoxy Substitution Pattern in Naphthylpiperazines

Direct binding data for 2-(6-methoxynaphthalen-2-yl)piperazine is not publicly available. However, class-level inference from extensive structure-activity relationship (SAR) studies on structurally related naphthylpiperazines demonstrates that subtle modifications in the methoxy substitution pattern (5- vs. 7-methoxy) and the N-1 substituent on the piperazine ring can shift 5-HT1A receptor binding affinity from moderate/low (Ki values not specified for low-affinity analogs) to the subnanomolar range (Ki < 1 nM) [1]. This established sensitivity to substitution pattern supports the assertion that the 6-methoxy, 2-piperazinyl substitution defines a unique chemical space distinct from 1-naphthyl or 7-methoxy analogs, which are known to be part of high-affinity pharmacophores like S-14506 [2].

Structure-Activity Relationship 5-HT1A Receptor Receptor Binding

Validated Research and Industrial Applications for 2-(6-Methoxynaphthalen-2-yl)piperazine (CAS 914348-90-6)


Precursor for Long-Chain Arylpiperazine 5-HT7 and 5-HT1A Receptor Ligands

The primary evidence-based application for this compound is as a core scaffold for constructing long-chain arylpiperazines (LCAPs), a class of compounds with established affinity for serotonin receptor subtypes 5-HT7 and 5-HT1A [1]. The 2-(6-methoxynaphthalen-2-yl)piperazine structure serves as an optimal starting point for introducing variable alkyl linkers and terminal aryl groups at the piperazine N4 position. This synthetic approach is foundational to generating novel ligands for studying central nervous system disorders, including anxiety and depression, where the 5-HT1A receptor is a validated therapeutic target [2].

Chiral Intermediate for Stereospecific Pharmacophore Synthesis

Given the chiral center at the C2 piperazine position, the (2S)-enantiomer of this compound [1] is specifically suited for research programs requiring stereochemically defined building blocks. This enables the synthesis of enantiomerically pure drug candidates, which is crucial for differentiating pharmacological activity, toxicity, and pharmacokinetic profiles between stereoisomers. This application is particularly relevant for programs targeting chiral receptors or enzymes where the spatial arrangement of the 6-methoxynaphthalene and piperazine moieties is critical for molecular recognition.

Building Block for Sigma-1 Receptor Ligand Development

The 6-methoxynaphthalenyl moiety is a recognized pharmacophoric element in the design of sigma-1 receptor ligands [1]. While direct data for the target compound is absent, its structural core is shared with known sigma-1 tool compounds, such as PB28 analogs, which incorporate a 5-methoxy-tetrahydronaphthalenyl-piperazine motif [2]. This positions the compound as a viable intermediate for synthesizing novel sigma receptor ligands for oncology (e.g., pancreatic tumor imaging) or CNS research applications, distinct from the 5-HT1A-focused 7-methoxy positional isomers.

General Naphthylpiperazine Intermediate for SAR and Fragment-Based Drug Discovery

The compound's 2-piperazinyl attachment and 6-methoxy substitution pattern make it a valuable, commercially available starting material for exploring structure-activity relationships (SAR) around the naphthalene core. Unlike 1-naphthylpiperazines, the 2-naphthylpiperazine scaffold has been a specific target for new synthetic methodology development due to its potential in accessing unique chemical space [1]. This application supports iterative medicinal chemistry efforts, where systematic modification of the piperazine nitrogen and naphthalene substituents is required to optimize target potency, selectivity, and drug-like properties.

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